molecular formula C31H49N7O10 B1246989 Lydiamycin B

Lydiamycin B

Cat. No.: B1246989
M. Wt: 679.8 g/mol
InChI Key: KHOLPVDDEDKHJE-YKGAZLOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lydiamycin B is a natural product found in Streptomyces lydicus with data available.

Scientific Research Applications

Total Synthesis and Structural Revision The total synthesis of four possible isomers with the proposed structure of lydiamycin B, an antimycobacterial depsipeptide, was achieved. However, none of the synthesized isomers showed identical NMR data with those reported for natural this compound, indicating a need for further structural revisions. This highlights the complexity of this compound's structure and the challenges in its synthesis (Li, Gan, & Ma, 2009).

Bioactive Piperazic Acid-Bearing Cyclodepsipeptides A chemical investigation led to the discovery of new piperazic acid-bearing cyclodepsipeptides, lydiamycins E-H, and a known compound (lydiamycin A) from an endophytic Streptomyces sp. associated with Cinnamomum cassia Presl. Lydiamycins F-H and A exhibited antimetastatic activity against human pancreatic cancer cells without significant cytotoxicity, shedding light on potential therapeutic applications of lydiamycin derivatives (Wang et al., 2023).

Stereochemistry Reinvestigation The absolute configuration of lydiamycin A, a piperazic acid-bearing cyclic peptide from Streptomyces, was reinvestigated, leading to a structural revision and establishment of the complete configuration. Although lydiamycin A displayed weak antituberculosis activity in vitro, this study underscores the importance of accurate structural determination for understanding the biological activities of lydiamycin derivatives (Hwang et al., 2020).

Properties

Molecular Formula

C31H49N7O10

Molecular Weight

679.8 g/mol

IUPAC Name

2-[2-[3-[[(3S,6R,9S,13R,15R)-15-hydroxy-3-methyl-6-(2-methylpropyl)-2,5,8,12-tetraoxo-11-oxa-1,4,7,17-tetrazabicyclo[11.4.0]heptadecan-9-yl]carbamoyl]-4,5-dihydro-3H-pyridazin-2-yl]-2-oxoethyl]heptanoic acid

InChI

InChI=1S/C31H49N7O10/c1-5-6-7-9-19(30(45)46)13-25(40)37-23(10-8-11-32-37)28(43)36-22-16-48-31(47)24-14-20(39)15-33-38(24)29(44)18(4)34-26(41)21(12-17(2)3)35-27(22)42/h11,17-24,33,39H,5-10,12-16H2,1-4H3,(H,34,41)(H,35,42)(H,36,43)(H,45,46)/t18-,19?,20+,21+,22-,23?,24+/m0/s1

InChI Key

KHOLPVDDEDKHJE-YKGAZLOOSA-N

Isomeric SMILES

CCCCCC(CC(=O)N1C(CCC=N1)C(=O)N[C@H]2COC(=O)[C@H]3C[C@H](CNN3C(=O)[C@@H](NC(=O)[C@H](NC2=O)CC(C)C)C)O)C(=O)O

Canonical SMILES

CCCCCC(CC(=O)N1C(CCC=N1)C(=O)NC2COC(=O)C3CC(CNN3C(=O)C(NC(=O)C(NC2=O)CC(C)C)C)O)C(=O)O

Synonyms

lydiamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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